REACTION_CXSMILES
|
S(=O)(=O)(O)O.[F:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[F:15])[CH:10]=[O:11].[N+:16]([O-])([OH:18])=[O:17]>>[F:6][C:7]1[CH:8]=[C:9]([C:12]([N+:16]([O-:18])=[O:17])=[CH:13][C:14]=1[F:15])[CH:10]=[O:11]
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Name
|
|
Quantity
|
520 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=O)C=CC1F
|
Name
|
ice
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
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Type
|
CUSTOM
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Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
are added
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Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
to return to approximately 20° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
to return to approximately 20° C.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with twice 600 cm3 of toluene
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with 3 times 1000 cm3 of water
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (20 kPa) at 50° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=O)C(=CC1F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 113 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |